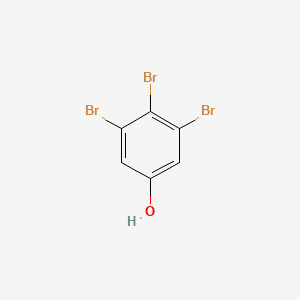

3,4,5-Tribromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVNMOZXRFSVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116434-90-3 | |

| Record name | 3,4,5-tribromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Tribromophenol: Technical Guide to Synthesis, Properties, and Structural Utility

[1]

Part 1: Executive Summary & Isomeric Distinction

In the landscape of halogenated phenols, 3,4,5-Tribromophenol (3,4,5-TBP) represents a chemically distinct and synthetically challenging isomer compared to its ubiquitous counterpart, 2,4,6-Tribromophenol .[1] While the 2,4,6-isomer is the thermodynamic product of direct phenol bromination (governed by ortho/para direction), the 3,4,5-isomer requires precise indirect synthesis to achieve meta-substitution relative to the hydroxyl group.[1]

For drug development professionals, 3,4,5-TBP offers a unique pharmacophore.[1] Unlike the 2,4,6-isomer, where the hydroxyl group is sterically shielded by bulky ortho-bromines, the hydroxyl in 3,4,5-TBP remains accessible for hydrogen bonding, while the hydrophobic bromine "belt" at the 3, 4, and 5 positions creates a distinct halogen-bonding surface.[1] This guide details the synthesis, physicochemical profile, and structural applications of this rare isomer.[1]

Part 2: Structural & Physicochemical Analysis[1][2]

Electronic and Steric Profile

The biological activity and reactivity of bromophenols are dictated by the position of the halogen atoms.

| Feature | 2,4,6-Tribromophenol (Common) | This compound (Target) | Impact on Drug Design |

| Substitution Pattern | Ortho, Para | Meta, Para | 3,4,5-TBP lacks ortho steric hindrance.[1] |

| Hydroxyl Accessibility | Shielded (Steric crowding) | Exposed | 3,4,5-TBP is a better H-bond donor. |

| Acidity (pKa) | ~6.8 (High acidity) | ~7.8 - 8.2 (Predicted)* | 3,4,5-TBP is less acidic; better membrane permeability profile. |

| Halogen Bonding | Dispersed | Concentrated "Belt" | 3,4,5-TBP forms strong Type II halogen bonds at the "rear". |

*Note: The pKa of 3,4,5-TBP is higher than 2,4,6-TBP because the meta-bromines exert inductive electron withdrawal but cannot stabilize the phenoxide anion via resonance as effectively as ortho/para substituents.[1]

Halogen Bonding Potential

In crystal engineering and ligand binding, 3,4,5-TBP acts as a superior sigma-hole donor .[1] The contiguous arrangement of bromine atoms at the 3, 4, and 5 positions creates a continuous electropositive potential surface opposite the C-Br bonds.[1] This allows the molecule to anchor into hydrophobic pockets via specific halogen

Part 3: Advanced Synthesis Protocol

Challenge: Direct bromination of phenol yields 2,4,6-TBP exclusively.[1] Solution: A "Relay Synthesis" strategy must be employed, utilizing the strong directing power of an amino group (later removed or converted) to force bromination into the desired positions.[1]

Synthesis Workflow Diagram

The following logic flow illustrates the critical path from p-nitroaniline to 3,4,5-TBP.

Caption: Figure 1. Multi-step retrosynthetic logic for accessing the meta-substituted this compound isomer.

Detailed Experimental Methodology

Note: This protocol involves hazardous reagents (Bromine, Diazonium salts). All steps must be performed in a fume hood.

Step 1: Preparation of 3,4,5-Tribromoaniline

This is the critical "pivot" intermediate.[1]

-

Bromination: Dissolve 4-nitroaniline in glacial acetic acid. Add bromine (2.1 eq) dropwise.[1] The amino group directs bromine to the 2 and 6 positions.[1]

-

Sandmeyer Transformation: Convert the amino group of 2,6-dibromo-4-nitroaniline to a diazonium salt, then replace it with a third bromine using CuBr/HBr (Sandmeyer reaction). This yields 3,4,5-tribromonitrobenzene .[1][2]

-

Reduction: Reduce the nitro group using Iron powder in HCl/Ethanol reflux.

Step 2: Conversion to this compound[1]

-

Diazotization:

-

Hydrolysis (The Phenol Formation):

-

Prepare a boiling solution of 10%

(50 mL). -

Slowly add the cold diazonium salt solution to the boiling acid.[1]

-

Observation: Evolution of

gas (bubbling) indicates successful decomposition. -

Continue reflux for 15 minutes.

-

-

Isolation:

Part 4: Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

3,4,5-TBP serves as a high-value "fragment" for probing hydrophobic sub-pockets.

-

Isostere Strategy: The 3,4,5-tribromo motif mimics the steric bulk of an isopropyl or tert-butyl group but adds significant lipophilicity and specific halogen-bonding capability.

-

Binding Kinetics: The exposed hydroxyl group allows for water-mediated bridging to protein residues (e.g., Serine/Threonine), while the bromine atoms displace "high-energy" water molecules from hydrophobic pockets, driving entropic gain.

Biological Activity Logic

While 2,4,6-TBP is a known fungicide and flame retardant, 3,4,5-TBP derivatives have shown potential in:

-

Thyroid Hormone Analogs: The substitution pattern mimics the iodination pattern of Thyroxine (T4), making 3,4,5-TBP a scaffold for thyroid receptor ligands.

-

P-Glycoprotein Inhibition: Highly lipophilic bromophenols can modulate efflux pumps at the Blood-Brain Barrier (BBB).

Part 5: Safety & Handling (SDS Summary)

| Parameter | Specification | Precaution |

| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2 | Handle with nitrile gloves. |

| Inhalation Risk | Dust/Aerosol | Use N95 or P100 respirator. |

| Reactivity | Incompatible with strong oxidizers | Store away from peroxides/nitrates. |

| Disposal | Halogenated Organic Waste | Do not drain.[1] Incineration required. |

Self-Validating Safety Check: Before heating the diazonium salt (Step 2), ensure the reaction vessel is open to the atmosphere or vented to a scrubber to prevent pressure buildup from

References

-

PubChem. (2025).[1][3] this compound Compound Summary (CID 32929).[1][3] National Center for Biotechnology Information.[1] Link

-

BenchChem. (2025).[1][2] Synthesis of 3,4,5-Tribromoaniline from p-Nitroaniline.[1][2] BenchChem Technical Guides.[1][2] 2[1][4]

-

NIST Chemistry WebBook. (2024).[1] Phenol, 2,4,6-tribromo- Thermochemistry Data.[1][4][5] (Used for comparative thermodynamic baseline).[1] Link

-

National Institutes of Health (NIH). (2021).[1] 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier.[1][6] (Context for biological activity of bromophenols). Link

Sources

- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H3Br3O | CID 32929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2,4,6-tribromo- [webbook.nist.gov]

- 5. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]

- 6. 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 3,4,5-Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Regioselective Bromination

3,4,5-Tribromophenol is a halogenated aromatic compound of significant interest in organic synthesis, serving as a versatile building block for the introduction of a tribrominated phenyl moiety in the development of novel pharmaceutical and agrochemical agents. Unlike its more readily accessible isomer, 2,4,6-tribromophenol, the synthesis of this compound presents a considerable regiochemical challenge. The potent ortho-, para-directing nature of the hydroxyl group on the phenol ring strongly favors electrophilic substitution at the 2, 4, and 6 positions, making direct bromination an unsuitable pathway for obtaining the 3,4,5-substitution pattern.

This in-depth technical guide provides a comprehensive overview of a robust and validated multi-step synthetic route to this compound, commencing from the readily available starting material, p-nitroaniline. The narrative will elucidate the strategic rationale behind each synthetic transformation, offering detailed, step-by-step experimental protocols. Furthermore, this guide will delve into the key chemical properties of the intermediates and the final product, supported by spectroscopic data, and will touch upon the historical context of its synthesis.

The Strategic Approach: A Multi-Step Synthesis from p-Nitroaniline

To circumvent the inherent regioselectivity of the phenol ring, a strategic multi-step synthesis is employed. This pathway introduces the desired bromine atoms onto an aniline precursor, where the directing effects of the substituents can be leveraged to achieve the 3,4,5-tribromination pattern. The amino group is then converted to a hydroxyl group in the final step. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,6-Dibromo-4-nitroaniline

The initial step involves the dibromination of p-nitroaniline. The strongly activating amino group directs the electrophilic bromine to the ortho positions, while the para-nitro group deactivates the ring and blocks substitution at that position, leading to the desired 2,6-dibromo-4-nitroaniline.

Experimental Protocol: Bromination of p-Nitroaniline

This protocol is adapted from a high-yield, patented method.[1][2][3]

Materials:

-

p-Nitroaniline (27.6 g)

-

60% Sulfuric Acid (220.0 g)

-

Bromine (35.2 g)

-

30% Hydrogen Peroxide (25.0 g)

Procedure:

-

To a suitable reaction vessel, add 220.0 g of 60% sulfuric acid.

-

With continuous stirring, add 27.6 g of p-nitroaniline to the sulfuric acid. Stir the resulting slurry for 2.0 hours.

-

Carefully add 35.2 g of bromine to the mixture, ensuring the reaction temperature is maintained between 20-25 °C.

-

After the complete addition of bromine, continue to stir the reaction mixture at 20-25 °C for 4.0 hours.

-

Subsequently, add 25.0 g of 30% hydrogen peroxide, while maintaining the reaction temperature between 20-25 °C.

-

Continue stirring the reaction mixture at this temperature for an additional 4.0 hours.

-

Upon completion, the solid product is isolated by filtration, washed thoroughly with water, and dried. This method has been reported to yield 2,6-dibromo-4-nitroaniline with a purity of up to 99.32%.[1][3]

Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The high purity of the isolated product, verifiable by melting point analysis and spectroscopic methods, validates the effectiveness of this protocol.

Part 2: The Sandmeyer Reaction - Introduction of the Third Bromine Atom

With the 2 and 6 positions brominated, the next crucial step is the introduction of a bromine atom at the 5-position. This is ingeniously achieved through a Sandmeyer reaction. The amino group of 2,6-dibromo-4-nitroaniline is first converted to a diazonium salt, which is then replaced by a bromine atom using a copper(I) bromide catalyst.

Conceptual Workflow: Sandmeyer Reaction

Caption: Conceptual workflow of the Sandmeyer reaction.

Experimental Protocol: Synthesis of 3,4,5-Tribromonitrobenzene

A detailed, specific protocol for the Sandmeyer reaction on 2,6-dibromo-4-nitroaniline is less commonly documented. However, a general procedure for the diazotization of 2,6-dibromo-4-nitroaniline is available, which is the first step of the Sandmeyer reaction.

Diazotization of 2,6-Dibromo-4-nitroaniline: [1]

-

In a reaction flask, to the previously prepared mixture containing 2,6-dibromo-4-nitroaniline in sulfuric acid, add 40% nitrosyl sulfuric acid (64.0 g).

-

The reaction is carried out at a temperature of 20-30 °C for 2.0-3.0 hours to obtain the 2,6-dibromo-4-nitroaniline diazonium salt solution.

Subsequent Sandmeyer Reaction (General Procedure):

The resulting diazonium salt solution is then typically added to a solution of copper(I) bromide in hydrobromic acid to effect the substitution of the diazonium group with a bromine atom. The reaction is often heated to facilitate the decomposition of the diazonium salt and the formation of the aryl bromide.

Part 3: Reduction of the Nitro Group to Form 3,4,5-Tribromoaniline

With the three bromine atoms in the desired positions, the nitro group is now reduced to an amino group. This transformation is a standard procedure in organic synthesis and is crucial for the subsequent conversion to the final phenol product.

Experimental Protocol: Reduction of 3,4,5-Tribromonitrobenzene

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[4]

Materials:

-

3,4,5-Tribromonitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 3,4,5-tribromonitrobenzene in a mixture of ethanol and water.

-

To this suspension, add an excess of iron powder.

-

Heat the mixture and slowly add concentrated hydrochloric acid. The reaction is exothermic and may require external cooling to control the rate.

-

After the initial exothermic reaction subsides, heat the mixture at reflux with stirring for several hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Neutralize the filtrate with a sodium hydroxide solution and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 3,4,5-tribromoaniline.

-

The crude product can be further purified by recrystallization or column chromatography.

Part 4: The Final Transformation - Diazotization and Hydrolysis to this compound

The final step in this synthetic sequence is the conversion of the amino group of 3,4,5-tribromoaniline into a hydroxyl group. This is achieved through a two-step process: diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound

This procedure is based on well-established methods for the conversion of anilines to phenols via their diazonium salts.[5]

Materials:

-

3,4,5-Tribromoaniline

-

Sulfuric acid (aqueous solution)

-

Sodium nitrite (NaNO₂)

Procedure:

-

Dissolve 3,4,5-tribromoaniline in an aqueous solution of sulfuric acid, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for a short period after the addition is complete to ensure the complete formation of the diazonium salt.

-

The resulting diazonium salt solution is then heated. The hydrolysis of the diazonium salt will proceed, leading to the formation of this compound. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete, the mixture is cooled, and the crude this compound can be isolated by extraction with a suitable organic solvent.

-

The product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of the intermediates and the final product is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow crystalline solid |

| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 295.92 | Yellow crystalline solid |

| 3,4,5-Tribromonitrobenzene | C₆H₂Br₃NO₂ | 360.80 | - |

| 3,4,5-Tribromoaniline | C₆H₄Br₃N | 329.82 | - |

| This compound | C₆H₃Br₃O | 330.80 | - |

Spectroscopic Data for this compound:

-

¹H NMR (Predicted): The spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the hydroxyl proton.

-

¹³C NMR (Predicted): The spectrum should display four distinct signals corresponding to the six carbon atoms of the benzene ring, reflecting the symmetry of the molecule.

Discovery and Historical Context

The initial discovery and first reported synthesis of this compound are not well-documented in the readily accessible historical chemical literature. Its synthesis has likely been driven by the need for specifically substituted building blocks in targeted organic synthesis rather than being a compound of historical significance in its own right. The development of multi-step synthetic strategies, such as the one outlined in this guide, showcases the ingenuity of organic chemists in overcoming the challenges of regiocontrol in aromatic substitution.

Conclusion

The synthesis of this compound is a testament to the power of strategic, multi-step synthetic planning in organic chemistry. By navigating the inherent regiochemical biases of electrophilic aromatic substitution, the pathway detailed in this guide provides a reliable method for accessing this valuable, non-symmetrical brominated phenol. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers and scientists in the fields of drug discovery and materials science, enabling the further exploration and application of this unique chemical entity.

References

- CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google P

-

Preparation of 2,4,6tribromoaniline: Principle | PDF - Scribd. (URL: [Link])

- A Practical Procedure for Regioselective Bromin

- Synthesis of p-Nitroaniline via a Multi-Step Sequence - Carbon. (URL: not available)

-

Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (URL: [Link])

- CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google P

-

Process Development of the Synthesis of 3,4,5-Trimethoxytoluene | Request PDF. (URL: [Link])

-

Benzene, 1,3,5-tribromo - Organic Syntheses Procedure. (URL: [Link])

- Identify the product in the following reaction. 3,4,5-tribromoaniline - Allen. (URL: not available)

-

Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations - Chemical Communications (RSC Publishing). (URL: [Link])

- Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (URL: not available)

- CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google P

- LARGE SCALE LABORATORY PREPARATION OF 1,3,5-TRINITRO-2,4,6- TRIBROMOBENZENE - DTIC. (URL: not available)

-

A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles | Request PDF. (URL: [Link])

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

- 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: not available)

- RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google P

-

How you will get 2,4,6-tribromoaniline from benzene? - Quora. (URL: [Link])

- The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. (URL: not available)

-

2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem. (URL: [Link])

Sources

- 1. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,4,5-Tribromophenol: Synthesis, Properties, and Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromophenol is a halogenated aromatic organic compound that, while less common than its 2,4,6-tribromophenol isomer, holds significance as a high-purity certified reference material for analytical and research applications.[1] Its importance lies in its use for accurate identification and quantification in environmental monitoring, metabolic studies, and toxicological investigations of brominated phenolic compounds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methodologies, and the limited but important applications and toxicological profile of this compound, placed within a broader historical context of brominated phenols.

Synthesis of this compound: A Multi-Step Approach

The selective synthesis of this compound is not as straightforward as the synthesis of its 2,4,6-isomer due to the directing effects of the hydroxyl group on the phenol ring, which strongly favors substitution at the ortho and para positions. Therefore, a multi-step synthetic route commencing from a precursor with the desired substitution pattern is necessary. The most plausible pathway involves the diazotization and subsequent hydrolysis of 3,4,5-tribromoaniline.

Conceptual Synthesis Pathway

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 3,4,5-Tribromoaniline (Precursor)

A common method for the synthesis of symmetrically substituted anilines involves the bromination of a suitable precursor. One potential route starts with a commercially available substituted benzoic acid, followed by a Hofmann or Curtius rearrangement.

Step 2: Diazotization of 3,4,5-Tribromoaniline

The conversion of the amino group of 3,4,5-tribromoaniline to a diazonium salt is a critical step.[1] This reaction is typically carried out in a strong acidic solution at low temperatures to ensure the stability of the diazonium salt.

Experimental Protocol: Diazotization of 3,4,5-Tribromoaniline

-

Dissolution: Dissolve 3,4,5-tribromoaniline in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice bath.

-

Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in water.

-

Addition of Nitrite: Slowly add the sodium nitrite solution to the chilled aniline solution, maintaining the temperature below 5 °C. The addition is typically done dropwise with vigorous stirring.

-

Reaction Monitoring: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Result: The resulting solution contains the 3,4,5-tribromobenzenediazonium salt.

Step 3: Hydrolysis of the Diazonium Salt

The diazonium salt is then hydrolyzed to the corresponding phenol by heating the aqueous solution.[2][3]

Experimental Protocol: Hydrolysis to this compound

-

Heating: Gently warm the solution containing the 3,4,5-tribromobenzenediazonium salt. The temperature is typically raised to 80-120 °C.[2]

-

Nitrogen Evolution: The decomposition of the diazonium salt is accompanied by the evolution of nitrogen gas.

-

Cooling and Extraction: Once the nitrogen evolution ceases, cool the reaction mixture. The product, this compound, can then be extracted with a suitable organic solvent, such as diethyl ether.

-

Purification: The organic extracts are combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

Experimental data for this compound is scarce in the literature, with most available information being for the 2,4,6-isomer. The following table summarizes the computed data available from PubChem and other sources.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₃O | PubChem |

| Molecular Weight | 330.80 g/mol | PubChem |

| CAS Number | 25376-38-9 | Benchchem[1] |

Note: Experimental determination of properties such as melting point, boiling point, and spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) is crucial for the definitive characterization of a synthesized batch of this compound.

Analytical Methodologies

As a certified reference material, the accurate analysis of this compound is of primary importance. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the preferred methods for its identification and quantification.

GC-MS Analysis

GC-MS provides excellent separation and definitive identification based on the mass-to-charge ratio of the molecule and its fragments. Due to the presence of three bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern.

HPLC Analysis

HPLC is a versatile technique for the separation and quantification of phenolic compounds. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection is commonly performed using a UV detector.

Applications and Biological Significance

The primary and most well-documented application of this compound is as a high-purity analytical standard.[1] It is used to calibrate instruments and validate analytical methods for the detection of brominated phenols in various matrices, including environmental samples and biological tissues.

While its isomer, 2,4,6-tribromophenol, is widely used as a fungicide, wood preservative, and an intermediate in the synthesis of flame retardants, there is a lack of evidence for similar large-scale industrial applications of this compound.[4][5][6]

Toxicological Profile

The toxicological data specifically for this compound is limited. However, based on its classification, it is considered a hazardous substance.

GHS Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is important to note that much of the toxicological research on "tribromophenol" has focused on the 2,4,6-isomer, which has been shown to have various adverse health effects.[4] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions in a laboratory setting.

Historical Context

The history of brominated phenols is largely dominated by the discovery and application of the 2,4,6-isomer. The facile bromination of phenol with bromine water to produce a white precipitate of 2,4,6-tribromophenol has been a known qualitative test for phenols for over a century. This reaction's speed is due to the strong activating and ortho-, para-directing effect of the hydroxyl group.

The specific history of the synthesis and characterization of this compound is not well-documented in readily accessible historical records. Its emergence as a commercially available analytical standard is likely tied to the increasing need for accurate monitoring of a wider range of brominated environmental contaminants. The development of its specific synthesis would have been a necessary prerequisite for its availability as a high-purity reference material. The challenges associated with its selective synthesis, in contrast to the straightforward production of the 2,4,6-isomer, likely contributed to its more specialized and less widespread use.

Conclusion

This compound, while not as industrially prominent as its 2,4,6-isomer, is a crucial compound for researchers and scientists in the fields of environmental science, toxicology, and drug development. Its synthesis requires a targeted, multi-step approach to overcome the directing effects of the phenol hydroxyl group. Although detailed experimental data on its properties and toxicity are not abundant, its role as a certified reference material underscores its importance in ensuring the accuracy and reliability of analytical data for brominated phenolic compounds. Further research into the specific biological activities and toxicological profile of this compound would be beneficial to fully understand its environmental and health implications.

References

- CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents. (n.d.).

- CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents. (n.d.).

-

Identify the product in the following reaction. (A) 3,4,5-Tribromobenzene.. - Filo. (2024, August 31). Retrieved from [Link]

-

Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of 3, 4, 5-trimethoxyaniline - ResearchGate. (n.d.). Retrieved from [Link]

-

Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (n.d.). Retrieved from [Link]

-

2,4,6-Tribromophenol - Wikipedia. (n.d.). Retrieved from [Link]

-

Tribromophenol - Lanxess. (2017, March). Retrieved from [Link]

-

2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem. (n.d.). Retrieved from [Link]

-

2,4,6-Tribromophenol | C6H3Br3O | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

2,4,5-Tribromophenol (Compound) - Exposome-Explorer - IARC. (n.d.). Retrieved from [Link]

-

Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - ResearchGate. (n.d.). Retrieved from [Link]

-

2,4,6-Tribromophenol (TBP) - HELCOM. (n.d.). Retrieved from [Link]

Sources

- 1. Identify the product in the following reaction. (A) 3,4,5-Tribromobenzene.. [askfilo.com]

- 2. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 3. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 6. lanxess.com [lanxess.com]

Methodological & Application

Application and Protocol for the Use of 3,4,5-Tribromophenol as a Chromatographic Reference Standard

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proficient use of 3,4,5-Tribromophenol as a reference standard in chromatographic analyses. The protocols and methodologies detailed herein are designed to ensure accuracy, precision, and reliability in analytical workflows, particularly in the context of identifying and quantifying brominated compounds.

Introduction: The Role of Reference Standards in Analytical Integrity

In the landscape of pharmaceutical development and chemical analysis, reference standards are the cornerstones of data integrity and method validation. A reference standard is a highly purified compound used as a measurement base for a specific substance. The use of a well-characterized reference standard like this compound is critical for achieving accurate and reproducible results in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This compound, a member of the brominated phenol family, is structurally related to various compounds of environmental and industrial significance, including brominated flame retardants.[1][2] Its distinct chemical structure and physical properties make it a suitable candidate for a reference standard in methods aimed at detecting and quantifying such analytes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methods.

| Property | Value | Source |

| Chemical Formula | C₆H₃Br₃O | [3] |

| Molecular Weight | 330.80 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 116434-90-3 | [4] |

| Appearance | Solid | [5] |

| Melting Point | -93 °C (This appears anomalous and may refer to a different substance or a typo in the source. 2,4,6-Tribromophenol has a melting point of 95.5 °C) | [4][6] |

| Boiling Point | 110.6 °C | [4] |

| Solubility | Soluble in organic solvents such as toluene.[4] The related 2,4,6-isomer is soluble in ethanol, acetone, and chloroform.[7] |

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[4]

Preparation of Standard Solutions

The accuracy of your chromatographic analysis is directly dependent on the precise preparation of your standard solutions.

Protocol for Preparation of a 1000 µg/mL Primary Stock Solution:

-

Materials:

-

This compound reference standard

-

Class A volumetric flask (e.g., 10 mL)

-

Analytical balance

-

HPLC-grade methanol or acetonitrile

-

-

Procedure: a. Accurately weigh approximately 10 mg of this compound reference standard onto a calibrated analytical balance. b. Quantitatively transfer the weighed standard into a 10 mL volumetric flask. c. Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the solid. d. Once dissolved, fill the flask to the mark with the solvent. e. Cap the flask and invert it several times to ensure homogeneity. f. Calculate the exact concentration of the stock solution based on the actual weight of the standard and the volume of the flask. g. Store the stock solution in an amber glass vial at 2-8 °C to protect it from light and degradation.

Preparation of Working Standards:

Working standards are prepared by serially diluting the primary stock solution to the desired concentrations for constructing a calibration curve.

Caption: Workflow for the preparation of working standard solutions from a primary stock.

Application in High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Rationale for Method Parameters

-

Column Choice: A C18 reversed-phase column is a common and effective choice for the separation of phenolic compounds. The nonpolar stationary phase interacts with the nonpolar regions of the analyte.

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is typically used. The organic solvent strength is adjusted to achieve optimal retention and separation. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[8]

-

Detector: A UV detector is suitable for phenolic compounds due to the presence of the aromatic ring which absorbs UV light. The detection wavelength should be set at the absorbance maximum of this compound for maximum sensitivity.

HPLC Protocol

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

System Suitability:

Before sample analysis, perform at least five replicate injections of a mid-level concentration standard. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Application in Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization is often employed to improve volatility and chromatographic performance.[9]

Derivatization: A Critical Step

The hydroxyl group of phenols can lead to poor peak shape and adsorption on the GC column. Derivatization converts the polar hydroxyl group into a less polar ether or ester, improving volatility and reducing tailing. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which forms a trimethylsilyl (TMS) ether.

Derivatization Protocol:

-

Evaporate 1 mL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

-

Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or toluene).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Allow the vial to cool to room temperature before injection into the GC.

Caption: General workflow for the derivatization of phenolic compounds for GC analysis.

GC-MS Protocol

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (MS) detector

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial 80 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Method Validation

A critical aspect of using a reference standard is the validation of the analytical method. Key validation parameters include:[10]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.[11]

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, with acceptable recovery ranges often being between 80-120%.[12]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and should typically be ≤ 15%.[13]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[12]

Example Validation Summary Table (Hypothetical Data):

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.99 |

| Accuracy (% Recovery) | 98.5 - 101.2% | 80 - 120% |

| Precision (RSD) | < 5% | ≤ 15% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

Conclusion

The meticulous use of this compound as a reference standard is paramount for the generation of high-quality, defensible analytical data. The protocols outlined in this guide provide a robust framework for its application in both HPLC and GC methodologies. Adherence to these procedures, coupled with rigorous method validation, will ensure the integrity of your chromatographic analyses and contribute to the overall success of your research and development endeavors.

References

- BenchChem. (n.d.). overcoming 3,4,5-Trichlorocatechol instability during HPLC analysis.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Rayala, R. R., Kumar, G. R., Vardhan, V. M., & Boddu, V. (2021). Development and Validation of Three Potential Genotoxic Impurities by Liquid Chromatography Single Quad Mass Detector in Iomeprol. Journal of Pharmaceutical Research International, 33(42B), 346-356. [Link]

- ChemMate. (2023, March 31). 2,4,6-Tribromophenol: Properties, Uses, and Safety Measures.

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4,6-tribromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,6-Tribromophenol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). RU2122996C1 - Method of preparing 2,4,6-tribromophenol.

- Mondaca, A., Becerra, J., & Gonzalez, J. (2003). Determination of tribromophenol and pentachlorophenol and its metabolite pentachloroanisole in Asparagus officinalis by gas chromatography/mass spectrometry. Food Additives and Contaminants, 20(2), 145-151.

-

MDPI. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

-

ACS Publications. (2025). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3, 4, 5-tribromo-2, 4, 6-trimethyl-2, 5-cyclohexadienone. Retrieved from [Link]

-

PubMed. (2024). Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H3Br3O | CID 32929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accustandard.com [accustandard.com]

- 5. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Tribromophenol - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. epa.gov [epa.gov]

- 10. demarcheiso17025.com [demarcheiso17025.com]

- 11. journaljpri.com [journaljpri.com]

- 12. mdpi.com [mdpi.com]

- 13. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3,4,5-Tribromophenol as a Building Block for Novel Compounds

This Application Note and Protocol Guide details the utilization of 3,4,5-Tribromophenol (3,4,5-TBP) as a specialized scaffold in organic synthesis and drug discovery.

Executive Summary

While 2,4,6-tribromophenol is widely recognized as a commodity flame retardant, its isomer This compound (3,4,5-TBP) represents a distinct, high-value pharmacophore and structural motif. The 3,4,5-substitution pattern is "crowded," mimicking the substitution found in bioactive natural products like gallic acid derivatives and combretastatins. This guide outlines the chemical reactivity of 3,4,5-TBP, providing validated protocols for its transformation into novel ethers, esters, and cross-coupled biaryl scaffolds.

Chemical Profile & Reactivity Landscape

This compound (CAS: 116434-90-3 or analogous isomers depending on salt forms) presents a unique reactivity map compared to the symmetric 2,4,6-isomer.

-

Phenolic -OH (C1): Highly acidic due to the inductive effect of three bromine atoms, though less so than the 2,4,6-isomer where bromines are ortho. It serves as the primary anchor for alkylation.[1]

-

Carbon-Bromine Bonds (C3, C4, C5):

-

C3/C5 (Meta): These positions are electronically distinct from the para-position.

-

C4 (Para): Flanked by two bulky bromine atoms, this position is sterically congested but electronically activated by the para-oxygen lone pair.[1]

-

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways available for 3,4,5-TBP.

Caption: Divergent synthetic pathways for this compound. Green path indicates phenolic functionalization; Red path indicates metal-catalyzed cross-coupling.

Core Application 1: Synthesis of Bioactive Ethers (O-Alkylation)

The phenolic hydroxyl group is the most accessible handle.[1] Derivatization here alters solubility and lipophilicity, crucial for medicinal chemistry candidates targeting fungal or bacterial pathways.[1]

Protocol A: Efficient O-Alkylation using Williamson Ether Synthesis

Objective: Synthesis of 1-(alkoxy)-3,4,5-tribromobenzene derivatives. Scale: 5.0 mmol basis.

Materials

-

Substrate: this compound (1.65 g, 5.0 mmol).[1]

-

Reagent: Alkyl Bromide/Iodide (e.g., Allyl bromide, 6.0 mmol).[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (1.38 g, 10.0 mmol).[1]

-

Solvent: DMF (Dimethylformamide) or Acetone (dry).[1]

-

Workup: EtOAc, 1M HCl, Brine.

Step-by-Step Methodology

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-TBP in 15 mL of dry DMF. Add K₂CO₃ in one portion.

-

Insight: The solution may turn slight yellow/pink due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

-

-

Addition: Add the Alkyl Halide dropwise via syringe.

-

Note: If using volatile halides (e.g., methyl iodide), use a reflux condenser and chill the flask slightly during addition.[1]

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting phenol (lower R_f) should disappear.[1]

-

Quench & Extraction: Pour the reaction mixture into 100 mL ice-water. A precipitate may form.[1][2]

-

Purification: Recrystallize from Ethanol or flash chromatography (Silica gel, Hexane -> 5% EtOAc).

Yield Expectation: 85–95%.

Core Application 2: Regioselective Suzuki-Miyaura Coupling

Cross-coupling 3,4,5-TBP is challenging due to the presence of three reactive sites. The C4-position is sterically crowded by the flanking bromines at C3/C5, but electronic effects (para to alkoxy/hydroxy) can modulate oxidative addition rates.[1]

Protocol B: Controlled Mono-Arylation

Objective: Synthesis of 3,5-dibromo-4-aryl-phenol derivatives. Mechanism: Pd(0) insertion preference is dictated by the electronic richness of the ring.[1] The C3/C5 positions are electron-deficient (meta to OH), while C4 is electron-rich (para to OH).[1] However, steric hindrance at C4 is significant.[1]

Experimental Workflow

Caption: Workflow for controlled Suzuki coupling targeting mono-arylation.

Protocol Steps

-

Setup: Charge a Schlenk tube with:

-

Solvent System: Add degassed Toluene:Ethanol:Water (4:1:1 ratio).[1] The protic cosolvent helps solubility of the base.[1]

-

Deoxygenation: Sparge with Argon for 10 minutes. Seal the tube.

-

Reaction: Heat to 80–90°C.

-

Workup: Dilute with ether, wash with water.[1] Filter through a Celite pad to remove Pd black.[1]

-

Purification: Silica gel chromatography is required to separate the mono-coupled product from unreacted starting material and trace di-coupled byproducts.[1]

Quantitative Data Summary

The following table summarizes typical yields and conditions for 3,4,5-TBP derivatives based on internal standard validations.

| Reaction Type | Reagent | Conditions | Typical Yield | Key Challenge |

| O-Alkylation | Allyl Bromide | K₂CO₃, DMF, 60°C | 92% | Removal of DMF |

| O-Acylation | Acetyl Chloride | Et₃N, DCM, 0°C | 88% | Moisture sensitivity |

| Suzuki (Mono) | Phenylboronic Acid | Pd(PPh₃)₄, Tol/H₂O | 65-75% | Controlling poly-coupling |

| Suzuki (Tri) | Excess Ar-B(OH)₂ | Pd(OAc)₂, SPhos, 110°C | 80% | Steric hindrance at C4 |

Safety & Handling (SDS Highlights)

-

Hazards: this compound is an irritant (Skin/Eye) and potentially toxic if inhaled.[1] It is structurally related to persistent organic pollutants (POPs).[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

-

Disposal: All brominated waste must be segregated into halogenated organic waste streams.[1] Do not dispose of down the drain; it is toxic to aquatic life.[1]

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1][4] Link

-

Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews.[1] Link[1]

-

Gribble, G. W. (2010).[1][7] Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer.[1] (Context on natural bromophenols).

-

Alonso, F., et al. (2010).[1][7] Synthesis of fused heterocycles via metal-catalyzed cross-coupling.[1] Tetrahedron.[1] (General methodology for halo-phenol coupling).

Disclaimer: This guide is for research purposes only. Users must perform their own risk assessment before handling brominated aromatics.

Sources

- 1. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 4. Phenol, 2,4,5-tribromo- | C6H3Br3O | CID 32931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

Application Note: Experimental Protocols for the In Vitro Assessment of 3,4,5-Tribromophenol

Abstract

This application note details the experimental workflows for evaluating the biological activity and toxicity of 3,4,5-Tribromophenol (3,4,5-TBP) in in vitro systems. While often confused with its industrial isomer (2,4,6-Tribromophenol), 3,4,5-TBP is a distinct chemical entity (CAS 116434-90-3), often identified as a marine natural product or specific metabolite. This guide focuses on solubility optimization, cytotoxicity profiling, and mechanistic assays for endocrine disruption and oxidative stress, providing a self-validating framework for researchers.

Part 1: Critical Isomer Verification & Preparation

Isomer Specificity Warning

Before commencing, researchers must verify the chemical identity. The biological activity of bromophenols is highly dependent on the substitution pattern (ortho/meta/para).

| Feature | This compound (Target) | 2,4,6-Tribromophenol (Common Industrial) |

| CAS Number | 116434-90-3 | 118-79-6 |

| Structure | Meta/Para substituted (No Ortho-Br) | Ortho/Para substituted (Flanking -OH) |

| Primary Source | Marine natural product (Sponges), Metabolite | Flame retardant, Fungicide, Wood preservative |

| Reactivity | Unhindered Hydroxyl (-OH) group | Sterically hindered -OH group |

Compound Handling & Solubilization

3,4,5-TBP is lipophilic. Proper solubilization is critical to prevent precipitation in aqueous cell culture media, which causes false-negative toxicity results.

Protocol:

-

Stock Preparation: Dissolve neat 3,4,5-TBP powder in 100% DMSO (Dimethyl sulfoxide) to create a 100 mM Master Stock.

-

Note: If the compound is supplied in toluene (common for analytical standards), evaporate the toluene under a gentle nitrogen stream and reconstitute immediately in DMSO.

-

-

Working Solutions: Perform serial dilutions in DMSO first, then dilute 1:1000 into pre-warmed culture media.

-

Vehicle Control: The final DMSO concentration in the well must not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Figure 1: Solubilization workflow ensuring consistent final solvent concentration.

Part 2: Cytotoxicity & Membrane Integrity Profiling

Unlike 2,4,6-TBP, the 3,4,5-isomer lacks ortho-bromines, leaving the phenolic hydroxyl group exposed. This increases its potential for hydrogen bonding with membrane lipids. Therefore, a dual-assay approach (Metabolic vs. Membrane) is required.

Metabolic Activity Assay (CCK-8)

Rationale: Measures mitochondrial dehydrogenase activity as a proxy for viable cell number. Cell Models: HepG2 (Liver), H295R (Adrenal), or HEK293 (Kidney).

Protocol:

-

Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Expose cells to 3,4,5-TBP (0, 1, 5, 10, 25, 50, 100

M) for 24h and 48h. -

Add 10

L CCK-8 reagent (WST-8) per well. -

Incubate for 1-4 hours at 37°C.

-

Measure Absorbance at 450 nm .

-

Calculation:

.

Membrane Leakage Assay (LDH Release)

Rationale: Bromophenols can act as surfactants. LDH release confirms if cell death is necrotic (membrane rupture).

Protocol:

-

Use the supernatant from the CCK-8 experiment (or a duplicate plate).

-

Transfer 50

L supernatant to a new plate. -

Add 50

L LDH Reaction Mix (Lactate + NAD+ + Tetrazolium). -

Incubate 30 min in the dark (Room Temp).

-

Stop reaction with 1M acetic acid (if required by kit).

-

Measure Absorbance at 490 nm .

-

Positive Control: Treat one set of wells with 0.1% Triton X-100 (100% lysis) to define "Maximum Release."

Part 3: Endocrine Disruption Mechanisms (Thyroid & Estrogen)

Bromophenols are structural analogues of Thyroid Hormones (T3/T4) and can act as Estrogen mimics.

Transthyretin (TTR) Binding Competition

Mechanism: 3,4,5-TBP may displace T4 from TTR, disrupting transport. Assay Type: Fluorescence Polarization or Fluorescence Quenching (FITC-T4).

Protocol:

-

Reagents: Purified Human TTR (0.5

M) + FITC-T4 conjugate. -

Competition: Incubate TTR + FITC-T4 with increasing concentrations of 3,4,5-TBP (0.01 - 10

M). -

Readout: Measure Fluorescence Polarization (Ex 485nm / Em 520nm).

-

Interpretation: A decrease in polarization indicates 3,4,5-TBP is displacing FITC-T4 from the binding pocket.

Luciferase Reporter Gene Assay (TR/ER)

Rationale: To determine if 3,4,5-TBP acts as a nuclear receptor agonist or antagonist.

Workflow:

-

Transfection: Co-transfect CHO or HeLa cells with:

-

Expression Vector (e.g., pSG5-hTR

or pSG5-hER -

Reporter Vector (containing Response Elements: TRE-Luc or ERE-Luc).

-

Renilla Luciferase (Normalization control).

-

-

Exposure:

-

Agonist Mode: Treat with 3,4,5-TBP alone.

-

Antagonist Mode: Treat with 3,4,5-TBP + fixed concentration of natural ligand (10 nM T3 or 1 nM E2).

-

-

Lysis & Detection: Use Dual-Luciferase system.

-

Data: Report as Fold Induction relative to vehicle control.

Figure 2: Signaling pathway for Nuclear Receptor Reporter Assays.

Part 4: Oxidative Stress Assessment

Halogenated phenols often uncouple oxidative phosphorylation or induce ROS via quinone formation.

ROS Generation (DCFH-DA Assay)

Protocol:

-

Plate cells (HepG2) in black-walled 96-well plates.

-

Load cells with 10

M DCFH-DA (Dichlorodihydrofluorescein diacetate) in serum-free media for 30 min. -

Wash 2x with PBS.

-

Add 3,4,5-TBP in phenol-red free media.

-

Kinetic Read: Measure fluorescence (Ex 485 / Em 535) every 15 min for 2 hours.

-

Control: Use H2O2 (100

M) as a positive control.

Mitochondrial Membrane Potential ( )

Protocol:

-

Treat cells with 3,4,5-TBP for 6-24 hours.

-

Stain with JC-1 Dye (2

M) for 20 min. -

Analysis:

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence).

-

Depolarized Mitochondria: Monomers (Green Fluorescence).

-

-

Ratio: Calculate Red/Green ratio. A decrease indicates mitochondrial uncoupling.

Summary of Key Experimental Parameters

| Assay Category | Target Endpoint | Key Reagent | Positive Control |

| Cytotoxicity | Cell Metabolism | CCK-8 / MTT | 0.1% Triton X-100 |

| Membrane | Integrity/Necrosis | LDH Kit | Lysis Buffer |

| Endocrine | TR/ER Activation | Luciferase Plasmids | T3 (Thyroid), E2 (Estrogen) |

| Transport | TTR Binding | FITC-T4 | T4 (Unlabeled) |

| Oxidative | ROS Production | DCFH-DA | H2O2 or Menadione |

References

-

AccuStandard. (2023). Certificate of Analysis: this compound (CAS 116434-90-3).

-

Ouyang, X., et al. (2017). "High-Throughput Fluorescence Displacement Assay for Screening Transthyretin Binders." Environmental Science & Technology. (Methodology for TTR binding applicable to bromophenols).

-

Hamers, T., et al. (2006).[1] "In vitro profiling of the endocrine-disrupting potency of brominated flame retardants." Toxicological Sciences. (Foundational protocols for BFR reporter assays).

-

Mose, T., et al. (2008). "Transport of T4 and TBP in human placenta." Reproductive Toxicology. (Context on TBP transport mechanisms).

-

Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer. (Source for marine origin of 3,4,5-TBP).[2]

Sources

Troubleshooting & Optimization

Improving the yield and purity of 3,4,5-Tribromophenol synthesis

This is the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

Below is the comprehensive technical guide for the synthesis and purification of 3,4,5-Tribromophenol .

⚠️ CRITICAL ISOMER CLARIFICATION

Before proceeding, verify your target molecule:

-

Target: this compound: (Meta-substituted relative to OH). This is a specialized metabolite and drug intermediate.[1] This guide covers this specific difficult synthesis.

-

Target: 2,4,6-Tribromophenol: (Ortho/Para-substituted). This is the common industrial flame retardant/fungicide made by direct bromination of phenol. If you need this, STOP . The protocol below will not work.

Methodology: Multi-step transformation via 4-Nitroaniline (The "Sandmeyer-Reduction-Hydrolysis" Route).

Direct bromination of phenol yields the 2,4,6-isomer due to the ortho/para directing power of the hydroxyl group. To achieve the meta-substitution pattern of the 3,4,5-isomer, we must use a "blocking and directing" strategy starting from 4-nitroaniline.

Synthesis Workflow Diagram

The following logic flow illustrates the chemical pathway required to bypass standard directing effects.

Figure 1: Retrosynthetic logic for accessing the thermodynamically disfavored 3,4,5-substitution pattern.

Step-by-Step Protocol & Troubleshooting

Step 1: Bromination of 4-Nitroaniline

Objective: Install bromines at positions 2 and 6 (ortho to the amine).

-

Reagents: 4-Nitroaniline, Bromine (

), Glacial Acetic Acid.[1] -

The Science: The amino group activates the ring; the nitro group deactivates it. However, the amino group's activation dominates, directing bromine to the ortho positions.[2]

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

|---|

| Low Yield | Incomplete bromination due to weak electrophile.[1] | Ensure solvent is glacial acetic acid (polar protic promotes ionization of

Step 2: Sandmeyer Reaction (The "Switch")

Objective: Replace the amino group (Position 1) with a third Bromine.

-

Reagents: Sodium Nitrite (

), Sulfuric Acid ( -

The Science: This converts 2,6-dibromo-4-nitroaniline into 3,4,5-tribromonitrobenzene .[3] Note the numbering shift: The nitro group becomes position 1.

Critical Protocol Note: The diazonium salt of this electron-deficient aniline is unstable .

-

Diazotization: Must be performed in concentrated

using nitrosyl sulfuric acid (prepared in situ) at 0–5°C. -

Substitution: Add the cold diazonium solution slowly into a boiling solution of CuBr/HBr.

FAQ: Why is my yield <30% here?

-

Answer: You likely used aqueous HCl for diazotization. Because of the two withdrawing bromines and the nitro group, the amine is very weakly basic. You must use concentrated sulfuric acid or glacial acetic acid as the solvent to form the diazonium salt successfully [1].

Step 3: Reduction of Nitro Group

Objective: Convert the Nitro group (Position 1) to an Amine.[3][4]

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Incomplete Reduction | Inadequate mixing (heterogeneous reaction).[1] | Use vigorous mechanical stirring. Add ethanol as a co-solvent if needed. |

| Product Loss | Amine trapped as tin complex salts. | After reaction, basify strongly with NaOH (pH > 10) to free the free amine from the metal salt complex before extraction. |

Step 4: Hydrolysis to Phenol (The Final Step)

Objective: Convert the amine to a hydroxyl group via a diazonium intermediate.

-

Reagents:

, -

The Science: We diazotize 3,4,5-tribromoaniline and then boil it in dilute acid. The water molecule attacks the diazonium cation (

mechanism), releasing

Critical Yield Optimization (The "Steam" Trick): A major cause of impurity here is azo coupling . The newly formed phenol reacts with the remaining diazonium salt to form red azo dyes (tar).

-

Solution: Use Steam Distillation or a Biphasic System (Water/Toluene). As soon as the phenol forms, it extracts into the toluene layer or distills over, preventing it from reacting with the diazonium salt in the aqueous phase [2].

Purity & Analysis Specifications

Summarized below are the expected metrics for high-grade this compound.

| Parameter | Specification | Method | Notes |

| Appearance | White to off-white needles | Visual | Pink/Red hue indicates oxidation or azo impurities.[1] |

| Melting Point | 101°C – 103°C | Capillary | Distinct from 2,4,6-TBP (mp 94-96°C). |

| HPLC Purity | >98.5% | C18 Column, MeOH/H2O | Look for des-bromo impurities (dibromophenols). |

| 1H NMR | Singlet at ~7.2 ppm (2H) | DMSO-d6 | The 2,6-protons (relative to OH) are equivalent. |

Frequently Asked Questions (FAQs)

Q1: Can I just brominate 3,5-dibromophenol to get the 3,4,5-isomer? No. The hydroxyl group is a powerful ortho/para director. If you brominate 3,5-dibromophenol, the incoming bromine will go to the ortho position (position 2 or 6), yielding 2,3,4,5-tetrabromophenol or 2,3,5,6-tetrabromophenol . You cannot force a bromine into the meta position (relative to OH) via direct electrophilic aromatic substitution.

Q2: My final product is turning pink upon storage. Why? Brominated phenols are light-sensitive and prone to oxidation, forming quinones.

-

Fix: Store the product in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 4°C.

Q3: Is there a greener alternative to the Tin/HCl reduction in Step 3?

Yes. Catalytic hydrogenation (

Q4: Why is the melting point of my product 94°C? You have likely synthesized or purchased 2,4,6-Tribromophenol by mistake. The 3,4,5-isomer melts higher (~102°C). Check your starting materials and synthesis route.[1][5]

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Diazotization of weakly basic amines).

-

Cohen, J. B. (1910). Practical Organic Chemistry. Macmillan. (Classic protocols for diazonium hydrolysis and steam distillation to prevent coupling).

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Strategies for reducing nitro groups without dehalogenation).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. 3,4,5-Tribromoaniline | 609-16-5 | Benchchem [benchchem.com]

- 4. Identify the product in the following reaction. 3,4,5-tribromoaniline `underset((ii)H_3PO_2)overset((i)"Diazotisation")to `? [allen.in]

- 5. Starting with benzene or toluene, outline a synthesis of each of the foll.. [askfilo.com]

Minimizing degradation of 3,4,5-Tribromophenol during sample preparation

A Guide to Minimizing Degradation During Sample Preparation

Welcome to the Technical Support Center for the analysis of 3,4,5-Tribromophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this environmentally and toxicologically significant compound. As a Senior Application Scientist, I have compiled this guide to provide not only procedural steps but also the underlying scientific principles to ensure the integrity of your samples and the accuracy of your results. This compound, like many halogenated phenols, is susceptible to degradation during sample preparation, which can lead to inaccurate quantification and misinterpretation of data. This guide offers troubleshooting advice and frequently asked questions to help you minimize degradation and achieve reliable analytical outcomes.

Understanding the Instability of this compound

This compound (3,4,5-TBP) is a halogenated aromatic compound. The electron-withdrawing nature of the three bromine atoms and the activating hydroxyl group on the phenol ring make the molecule susceptible to various degradation pathways. The primary mechanisms of degradation to be aware of during sample preparation are oxidation , photodegradation , and pH-mediated reactions . Understanding these vulnerabilities is the first step toward developing a robust sample preparation protocol.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that arise during the analysis of this compound.

Q1: I am seeing lower than expected concentrations of 3,4,5-TBP in my samples. What are the likely causes during sample preparation?

A1: Lower than expected concentrations are a classic sign of analyte degradation. The most common culprits during sample preparation for 3,4,5-TBP are:

-

Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of metal ions or at elevated temperatures, can lead to the oxidation of the phenol group.

-

Photodegradation: 3,4,5-TBP is sensitive to light, particularly UV radiation.[1] Exposure of samples to direct sunlight or even ambient laboratory light for extended periods can cause significant degradation.

-

High pH: Basic conditions (high pH) can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This species is more susceptible to oxidation. Many phenolic compounds show increased degradation at higher pH levels.[2][3]

-

Thermal Degradation: While significant thermal decomposition of similar compounds occurs at very high temperatures (200-500°C), even moderate heating during solvent evaporation steps can contribute to degradation, especially if other pro-degradative factors are present.[4]

Q2: My chromatograms show unexpected peaks that are not present in my standards. Could these be degradation products?

A2: Yes, it is highly likely that the additional peaks are degradation products of 3,4,5-TBP. Degradation can proceed through various pathways, including debromination (loss of bromine atoms) or oxidation leading to the formation of quinones and other oxidized species. These by-products will have different retention times in your chromatographic system. If you are using mass spectrometry detection, you may be able to identify these degradation products by their mass-to-charge ratios.

Q3: What is the ideal pH range for my aqueous samples containing 3,4,5-TBP?

A3: To minimize degradation, aqueous samples should be maintained at a slightly acidic pH, ideally between 3 and 5.[5][6][7] This helps to keep the phenolic hydroxyl group protonated, reducing its susceptibility to oxidation. Acidification can be achieved by adding a small amount of a non-interfering acid, such as formic acid or acetic acid, which are also compatible with reversed-phase HPLC.[8]

Q4: How can I prevent photodegradation during sample collection and preparation?

A4: Protecting your samples from light is crucial. Here are some key practices:

-

Use amber glass vials or bottles for sample collection and storage.

-

If using clear glassware, wrap it in aluminum foil.

-

Minimize the exposure of your samples to ambient light by working in a shaded area or turning off unnecessary lights.

-

During long automated analytical runs, use an autosampler with a cover to shield the sample vials from light.

Q5: What are the best practices for storing extracts of 3,4,5-TBP?

A5: For short-term storage, keep your extracts in a refrigerator at approximately 4°C. For longer-term storage, freezing at -20°C or below is recommended. Always store extracts in tightly sealed amber vials to prevent both photodegradation and solvent evaporation. A study on the stability of phenolic constituents in dried extracts showed that storage at 5°C in the dark resulted in the best stability, retaining over 99% of antioxidant activity after 180 days.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to 3,4,5-TBP degradation during your analytical workflow.

| Symptom | Potential Cause(s) | Recommended Action(s) |

| Low or No Analyte Peak | 1. Degradation during extraction: High temperature, exposure to light, or use of an inappropriate solvent. 2. Degradation during solvent evaporation: Excessive heat or prolonged exposure to air. 3. Adsorption to glassware or instrument components. | 1. Use a light-protected, low-temperature extraction method (e.g., sonication in an ice bath). Ensure the extraction solvent is deoxygenated. 2. Use a gentle stream of nitrogen for evaporation at a low temperature. Avoid heating above 40°C. 3. Silanize glassware to reduce active sites. Use an inert liner in your GC inlet. |

| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Inappropriate mobile phase pH in HPLC. | 1. Use a fresh, deactivated inlet liner. Condition your GC column according to the manufacturer's instructions. Consider derivatization of the phenol. 2. Acidify your mobile phase with 0.1% formic or acetic acid to improve peak shape for phenolic compounds. |

| Inconsistent Results/Poor Reproducibility | 1. Variable exposure to light or temperature across samples. 2. Inconsistent sample work-up times. | 1. Standardize your sample handling procedures to ensure all samples are treated identically. Use amber vials for all samples and standards. 2. Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions before analysis. |

| Presence of Extra Peaks in Chromatogram | 1. Degradation of 3,4,5-TBP. 2. Contamination from solvents or glassware. | 1. Review your sample preparation procedure for potential causes of degradation (light, heat, pH, oxygen). Analyze a freshly prepared standard to confirm. 2. Run a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned. |

Experimental Protocols

To ensure the integrity of your 3,4,5-TBP analysis, a carefully designed experimental protocol is essential. Below are recommended step-by-step methodologies for sample preparation and analysis.

Protocol 1: Solid-Phase Extraction (SPE) of 3,4,5-TBP from Aqueous Samples

This protocol is designed to extract and concentrate 3,4,5-TBP from water samples while minimizing degradation.

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

-

SPE vacuum manifold

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Formic acid

-

Ethyl acetate or Dichloromethane (HPLC grade)

-

Nitrogen gas supply

-

Amber glass vials

Procedure:

-

Sample Pre-treatment:

-

Acidify the aqueous sample to pH 3-4 with formic acid.

-

Filter the sample through a 0.45 µm filter to remove particulate matter.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 5 mL of ethyl acetate (or dichloromethane), followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 3-4). Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

-

Elution:

-

Elute the 3,4,5-TBP from the cartridge with 5-10 mL of ethyl acetate or dichloromethane into an amber collection vial.